![molecular formula C8H11F3N2 B1399468 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile CAS No. 1343194-36-4](/img/structure/B1399468.png)
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile
Overview
Description
1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile (TFPPC) is a small organic molecule that has been studied extensively for its potential applications in organic synthesis and in the fields of medicinal chemistry and biochemistry. TFPPC is a versatile reagent that can be used to synthesize a wide range of compounds. It is also a useful tool for studying the structure and function of biomolecules, as well as for drug design and development.
Scientific Research Applications
Flame Retardancy in Lithium-Ion Batteries
Compounds similar to 1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile have been used as additives in lithium-ion batteries to reduce flammability and enhance safety .
Synthesis of Heterocyclic Compounds
Piperidine derivatives are often used in the synthesis of complex heterocyclic structures which are prevalent in many pharmaceuticals .
Kinase Inhibition for Cancer Treatment
Derivatives of piperidine have been designed to inhibit specific kinases associated with cancer, suggesting potential research applications in oncology .
Electrolyte Stability in High-Voltage Batteries
Functional solvent molecules related to this compound may contribute to the stability of electrolytes in high-voltage lithium-ion batteries .
Organic Synthesis and Medicinal Chemistry
The amine derivative of this compound is available for purchase, indicating its use in organic synthesis and medicinal chemistry research .
Polymer Chemistry
Related phosphonate compounds have been observed to form polymeric structures under certain conditions, hinting at applications in polymer chemistry .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical field .
Mode of Action
As an intermediate, it likely interacts with other compounds to facilitate chemical reactions during drug synthesis .
Biochemical Pathways
As an intermediate in drug synthesis, it may influence various pathways depending on the final product .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final drug product .
Result of Action
As an intermediate, its effects would be largely determined by the final drug product it contributes to .
Action Environment
Like all chemicals, proper storage and handling are necessary to avoid potential hazards .
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVHOMSEERJMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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